7-Bromo-5-fluoro-4-methylphthalazin-1(2H)-one
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Overview
Description
7-Bromo-5-fluoro-4-methylphthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-4-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms into the phthalazinone core.
Methylation: Addition of a methyl group to the phthalazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-4-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of bromine or fluorine atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-4-methylphthalazin-1(2H)-one would depend on its specific biological target. Common mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Halogenated Aromatics: Compounds with halogen atoms attached to aromatic rings.
Uniqueness
7-Bromo-5-fluoro-4-methylphthalazin-1(2H)-one is unique due to its specific combination of bromine, fluorine, and methyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H6BrFN2O |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
7-bromo-5-fluoro-4-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-8-6(9(14)13-12-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14) |
InChI Key |
RXRQQJDXUPQTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1C(=CC(=C2)Br)F |
Origin of Product |
United States |
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